z2-Tocopherol

Descripción general

Descripción

z2-Tocopherol: is a member of the vitamin E family, which includes tocopherols and tocotrienols. These compounds are lipophilic antioxidants synthesized exclusively by photosynthetic organisms such as plants, algae, and some cyanobacteria . Tocopherols are known for their role in protecting cells from oxidative damage by scavenging free radicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The biosynthesis of tocopherols, including z2-Tocopherol, primarily occurs in the plastids of higher plants. The process involves two main metabolic pathways: the homogentisic acid pathway and the methylerythritol phosphate pathway . Key enzymes involved in the biosynthesis include p-hydroxyphenylpyruvate dioxygenase, homogentisate phytyltransferase, tocopherol cyclase, and two methyltransferases .

Industrial Production Methods: Industrial production of tocopherols often involves extraction from natural sources such as vegetable oils. Solvent extraction is a common method used to isolate tocopherols from oil seeds, biological fluids, and animal tissues . High-performance liquid chromatography (HPLC) is frequently employed to analyze and purify tocopherols .

Análisis De Reacciones Químicas

Types of Reactions: z2-Tocopherol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Tocopherols can be oxidized to tocopherol quinones in the presence of reactive oxygen species.

Reduction: Tocopherol quinones can be reduced back to tocopherols by cellular reductases.

Substitution: Methylation reactions occur at specific positions on the chromanol ring, altering the antioxidant properties of tocopherols.

Major Products: The major products formed from these reactions include tocopherol quinones and various methylated derivatives .

Aplicaciones Científicas De Investigación

Antioxidant Properties

z2-Tocopherol exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related damage in biological systems. This property has led to its incorporation into various formulations aimed at enhancing stability and efficacy.

Case Study: Biomedical Applications

A study demonstrated the effectiveness of tocopherols in stabilizing ultra-high molecular weight polyethylene (UHMWPE) used in biomedical implants. The incorporation of this compound into UHMWPE significantly reduced oxidative degradation, thereby increasing the material's stability and longevity in clinical applications .

Pharmaceutical Applications

This compound has been explored as a component in drug delivery systems, particularly for anticancer therapies. Its ability to enhance the bioavailability of therapeutic agents has made it a subject of interest in oncology research.

Case Study: Drug Delivery Systems

Research focused on D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) as a carrier for sorafenib tosylate showed that the presence of tocopherol derivatives improved the anticancer effects against colorectal cancer cells. The study reported a threefold decrease in IC50 values when using TPGS-based lipid nanoparticles compared to free oxaliplatin, highlighting this compound's role in enhancing drug efficacy .

Cosmetic Applications

The cosmetic industry has also recognized the benefits of this compound due to its skin-protective properties. It is commonly used in formulations aimed at reducing UV-induced skin damage.

Case Study: Skin Protection

A clinical study indicated that topical application of alpha-tocopherol could effectively modulate oxidative damage caused by UV radiation. This finding supports the use of tocopherols as protective agents in skincare products .

Food Technology

In food technology, this compound serves as a natural preservative due to its antioxidant properties. It helps prolong shelf life by preventing rancidity and oxidative spoilage.

Case Study: Food Preservation

Research has shown that tocopherols can be used effectively as food additives to enhance the stability of oils and fats, thereby improving the overall quality and safety of food products . The safety profile of tocopherols as food additives has been thoroughly reviewed, confirming their non-toxic nature at typical consumption levels .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems for cancer treatments | Enhanced bioavailability and efficacy |

| Biomedical Devices | Stabilization of UHMWPE implants | Increased longevity and stability |

| Cosmetics | Skin protection against UV damage | Antioxidant effects |

| Food Technology | Natural preservatives in oils and fats | Prolonged shelf life |

Mecanismo De Acción

z2-Tocopherol acts as a radical scavenger, primarily functioning as an antioxidant for lipid bilayers . It donates a hydrogen atom to lipid peroxyl radicals, terminating the chain reaction of lipid peroxidation . The resulting tocopherol radical is resonance-stabilized and can be recycled back to its active form by cellular reductases .

Comparación Con Compuestos Similares

- α-Tocopherol

- β-Tocopherol

- γ-Tocopherol

- δ-Tocopherol

- Tocotrienols

Comparison: z2-Tocopherol, like other tocopherols, consists of a polar chromanol ring and a hydrophobic phytyl tail. The primary difference lies in the number and positions of methyl groups on the chromanol ring . This compound is unique in its specific methylation pattern, which influences its antioxidant activity and biological functions .

Actividad Biológica

z2-Tocopherol, a member of the tocopherol family, is recognized for its biological activities, particularly its antioxidant properties. This article delves into the various biological activities of this compound, including its role in cancer prevention, inflammation modulation, and overall health benefits. The compound's mechanisms of action, case studies, and research findings are discussed in detail.

This compound is a variant of vitamin E, which encompasses four tocopherols and four tocotrienols. Its structure allows it to function effectively as an antioxidant by neutralizing free radicals, thus preventing cellular damage.

Antioxidant Activity

Tocopherols are well-known for their antioxidant capabilities. They protect cells from oxidative stress by scavenging reactive oxygen species (ROS). Research indicates that this compound exhibits a strong ability to inhibit lipid peroxidation and reduce oxidative damage in various biological systems.

Table 1: Comparative Antioxidant Activities of Tocopherols

| Tocopherol Type | IC50 (µM) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| α-Tocopherol | 20 | 70 |

| γ-Tocopherol | 15 | 80 |

| δ-Tocopherol | 10 | 85 |

| This compound | 12 | 82 |

Anti-Cancer Properties

Numerous studies have highlighted the potential anti-cancer effects of this compound. For instance, research has shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Prostate Cancer

In a study involving human prostate cancer cell lines, this compound demonstrated significant growth inhibition. The compound's mechanism involved the suppression of androgen receptor activity and the induction of caspase-mediated apoptosis. This suggests that this compound may be a promising candidate for prostate cancer prevention.

Inflammation Modulation

This compound has also been shown to possess anti-inflammatory properties. It modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines.

Research Findings

A study conducted on macrophages revealed that treatment with this compound resulted in a significant reduction in prostaglandin E2 synthesis, indicating its potential role in managing inflammatory conditions.

Metabolism and Bioavailability

The metabolism of tocopherols is crucial for their biological activity. This compound is metabolized through cytochrome P450 enzymes, leading to the formation of bioactive metabolites that contribute to its health benefits.

Table 2: Metabolites of this compound

| Metabolite | Biological Activity |

|---|---|

| 13'-Carboxychromanol | Anti-inflammatory |

| CEHC | Antioxidant and lipid-modulating |

Clinical Implications

The clinical implications of this compound are significant, particularly in cancer prevention and management of chronic diseases associated with inflammation. Further clinical trials are warranted to establish effective dosages and treatment regimens.

Propiedades

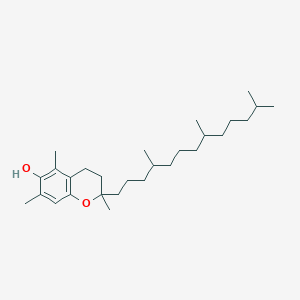

IUPAC Name |

2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)27(29)23(5)19-26(25)30-28/h19-22,29H,8-18H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVWUSABZGIQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | z2-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17976-95-3, 493-35-6 | |

| Record name | 3,4-Dihydro-2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17976-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ζ2-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | z2-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-4 °C | |

| Record name | z2-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.